molecular formula C19H19FN4O2 B2544063 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 338391-77-8

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

Cat. No.: B2544063
CAS No.: 338391-77-8
M. Wt: 354.385
InChI Key: SGNFAGGNBZCINO-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Therefore, it is likely that 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] exerts similar effects, although specific studies are needed to confirm these actions.

Molecular Mechanism

The molecular mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] involves its interaction with various biomolecules. This compound is believed to bind to specific receptors and enzymes, leading to the modulation of their activity. For example, indole derivatives have been shown to inhibit or activate enzymes involved in key metabolic pathways . The binding interactions of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] with these biomolecules are crucial for its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable, but their degradation products can also have biological activity . Long-term studies are needed to fully understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been shown to have a dose-dependent effect on biological systems, and it is likely that this compound follows a similar pattern . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range.

Metabolic Pathways

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can lead to changes in cellular function . The specific metabolic pathways of this compound are still being studied, but it is expected to follow similar routes as other indole derivatives.

Transport and Distribution

The transport and distribution of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] within cells and tissues are important for its biological activity. This compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

3-[(4-fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTNQQUKTUTJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143634
Record name 1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338391-77-8
Record name 1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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